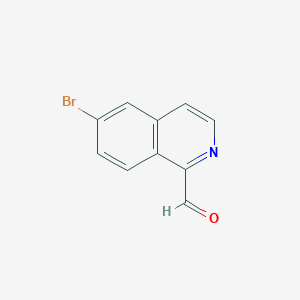

6-Bromoisoquinoline-1-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.07 g/mol . It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an aldehyde group at the 1st position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

6-Bromoisoquinoline-1-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of isoquinoline followed by formylation. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The product is typically purified through recrystallization or chromatography techniques to ensure its suitability for further applications .

化学反应分析

Substitution Reactions at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Reactions and Conditions

Aldehyde Functional Group Reactivity

The aldehyde group at position 1 participates in oxidation, reduction, and condensation reactions.

Oxidation and Reduction

Condensation Reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Schiff Base Formation | Aniline, EtOH, reflux | Imine-linked conjugates | 85% | |

| Wittig Reaction | Ph₃P=CHCO₂Et, THF | α,β-Unsaturated esters | 60–70% |

Palladium-Catalyzed Carbonylation

The bromine atom can be replaced via carbonylation to introduce carbonyl-containing groups.

Example from Patent CN104370813A

-

Reagents : 6-Bromoisoquinoline, CO gas, Pd(OAc)₂, PPh₃, DMF/MeOH (1:1)

-

Conditions : 95–105°C, 3 bar CO pressure, 15 hours

-

Product : Isoquinoline-6-carbaldehyde

Comparative Reactivity Analysis

The bromine and aldehyde groups exhibit distinct reactivity patterns:

| Functional Group | Preferred Reactions | Limitations |

|---|---|---|

| Bromine (C6) | Cross-coupling, NAS | Steric hindrance at C6 position |

| Aldehyde (C1) | Condensation, redox | Sensitivity to strong bases |

Stability and Handling

科学研究应用

6-Bromoisoquinoline-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the development of bioactive molecules and pharmaceuticals.

Industry: It is utilized in the production of agrochemicals and organic materials.

作用机制

The mechanism of action of 6-Bromoisoquinoline-1-carbaldehyde largely depends on its application. In organic synthesis, it acts as an electrophilic reagent due to the presence of the aldehyde group. The bromine atom at the 6th position can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate for further functionalization .

相似化合物的比较

Similar Compounds

- 6-Chloroisoquinoline-1-carbaldehyde

- 6-Fluoroisoquinoline-1-carbaldehyde

- 6-Iodoisoquinoline-1-carbaldehyde

Uniqueness

6-Bromoisoquinoline-1-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing a wide range of derivatives .

生物活性

6-Bromoisoquinoline-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a bromine atom at the sixth position of the isoquinoline structure and an aldehyde functional group at the first position, has been studied for its potential applications in cancer therapy and other therapeutic areas. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H6BrN1O1

- Molecular Weight : 225.06 g/mol

- Appearance : Red solid

- Melting Point : 116 - 117 °C

Research indicates that this compound exhibits notable biological activities, particularly as an anti-cancer agent. Its structural similarity to isoquinoline alkaloids suggests that it may interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. Specific mechanisms proposed include:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and can lead to drug-drug interactions.

- Regulation of Apoptosis : Isoquinoline derivatives are known to influence cellular pathways that regulate apoptosis and cell proliferation, suggesting a role for this compound in cancer treatment.

Anticancer Properties

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that derivatives of isoquinolines, including this compound, exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve induction of apoptosis through mitochondrial pathways.

Antimicrobial and Anti-inflammatory Effects

Compounds related to isoquinolines have also been reported to possess antimicrobial and anti-inflammatory properties. Preliminary studies indicate that:

- Antimicrobial Activity : this compound showed activity against various bacterial strains, suggesting potential use in treating infections.

- Anti-inflammatory Mechanism : Interaction studies highlight its potential role in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives. The following table summarizes key features and activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1782021-44-6 | Bromine at sixth position | Anticancer, antimicrobial |

| Isoquinoline-1-carbaldehyde | 4494-18-2 | Parent structure without bromine substitution | Limited activity |

| 5-Bromoisoquinoline-1-carbaldehyde | 1330750-66-7 | Bromine at fifth position | Variable activity |

| 4-Bromoisoquinoline-1-carbaldehyde | 1330750-66-7 | Bromine at fourth position | Variable activity |

Research Findings

Recent studies have focused on optimizing the structure of isoquinoline derivatives to enhance their biological activity. For example:

属性

IUPAC Name |

6-bromoisoquinoline-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMWJEJAUHWLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。